molecular formula C17H12F3NO B2510883 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338749-97-6

4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B2510883
CAS No.: 338749-97-6
M. Wt: 303.284
InChI Key: CFHMWLLNVUUQNM-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a chemical compound for research applications. The quinoline scaffold is recognized in medicinal chemistry for its versatility and is a privileged structure in drug discovery. Quinoline derivatives are frequently investigated as core structures in the development of novel anticancer and antimalarial agents, among other therapeutic areas. The specific research applications and biological activity profile for this compound are currently under investigation. Researchers are encouraged to consult the scientific literature for the latest findings on this molecule. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHMWLLNVUUQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline core under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include dihydroquinoline derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group provides unique electronic properties that can influence reactivity and selectivity in chemical reactions. This compound is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology

The biological activity of this compound is under extensive investigation, focusing on its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the efficacy against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and apoptosis.

Medicine

Ongoing research is exploring the potential of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline as a drug candidate for treating diseases such as cancer and infectious diseases. The compound's ability to interact with biological targets makes it a promising candidate for further development in medicinal chemistry.

Industry

In addition to its applications in research, this compound is utilized in the development of advanced materials with unique properties. Its stability and reactivity make it suitable for use in electronic materials, coatings, and other industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for complex moleculesSynthesis of pharmaceuticals
BiologyAntimicrobial and anticancer activityInhibition of bacterial growth
MedicinePotential drug candidateTreatment for cancer and infections
IndustryDevelopment of advanced materialsCoatings, electronic materials

Case Study 1: Antimicrobial Activity

A study conducted on various quinoline derivatives, including 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline, demonstrated significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds with trifluoromethyl substitutions exhibited lower minimum inhibitory concentrations (MICs), suggesting enhanced potency due to structural modifications .

Case Study 2: Anticancer Research

In preclinical trials, quinoline derivatives were tested for their ability to inhibit tumor growth in various cancer models. The presence of the trifluoromethyl group was correlated with increased cytotoxicity against cancer cell lines, highlighting the importance of this functional group in enhancing biological activity .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline and related quinoline derivatives:

Compound Name & ID Substituents & Positions Molecular Weight Key Properties/Activities Reference Evidence
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline 4-methyl, 2-[3-(trifluoromethyl)phenoxy] 317.310* Electron-deficient ring; potential antimalarial/anticancer activity
4,8-Dimethyl-2-[3-(trifluoromethyl)phenoxy]quinoline 4,8-dimethyl, 2-[3-(trifluoromethyl)phenoxy] 317.310 Increased lipophilicity due to dual methyl groups
6-Chloro-4-ethoxy-2-methyl-3-(4-(trifluoromethoxy)phenoxy)quinoline (17b) 6-Cl, 4-ethoxy, 3-(4-trifluoromethoxyphenoxy) 451.84 72% synthetic yield; antimalarial candidate
2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline (278) 2,6-dimethoxy, 8-nitro, 5-[3-(trifluoromethyl)phenoxy] 408.328 Nitro group enhances electrophilicity; skin sensitizer
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 2-(4-Cl-phenyl), 3-(4-MeO-phenyl) 360.83 Melting point 223–225°C; Pd-catalyzed synthesis
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 4-Cl, 6-MeO, 2-CF₃ 261.63 Halogenated analog; potential enzyme inhibitor

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethylphenoxy group in the target compound creates an electron-deficient quinoline ring, favoring electrophilic interactions. In contrast, methoxy or amino substituents (e.g., in 4k) increase electron density, altering reactivity and binding affinity . The nitro group in compound 278 further enhances electrophilicity, making it reactive toward nucleophilic skin proteins, unlike the amine group in its analog 33 .

Impact on Bioactivity: Antimalarial Activity: Compound 17b, with a chloro-ethoxy-trifluoromethoxyphenoxy structure, showed 72% yield in synthesis and potent antimalarial activity, suggesting that halogen and alkoxy groups synergize with trifluoromethyl motifs . Skin Sensitization: The presence of a nitro group at position 8 (278) correlates with skin sensitization, whereas its absence in the target compound may reduce this risk . Anticancer Potential: 4-Methyl-2-(3-pyridinyl)quinoline demonstrated selectivity against prostate cancer (IC₅₀ = 4.40 μM), highlighting the role of heteroaryl substituents in targeting specific cell lines .

Solubility: Methoxy groups (e.g., in 4k and 278) improve aqueous solubility compared to halogenated derivatives like 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline .

Biological Activity

4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a methyl group at the 4-position and a trifluoromethyl-substituted phenoxy group. Its chemical structure can be represented as follows:

C15H12F3N Molecular Formula \text{C}_{15}\text{H}_{12}\text{F}_{3}\text{N}\quad \text{ Molecular Formula }

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of quinoline derivatives, including 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline. Research indicates that quinoline compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study highlighted that certain quinoline derivatives showed potent antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinolineStaphylococcus aureus8 µg/mL
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinolineEscherichia coli16 µg/mL
Other Quinoline DerivativePseudomonas aeruginosa32 µg/mL

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely studied. In vitro assays demonstrated that 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a recent study, 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline was tested on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspase-3 and PARP. The IC50 value for this compound was found to be approximately 12 µM, indicating substantial anticancer activity .

The biological activity of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Modulation : It can modulate receptor activity related to cell signaling pathways, particularly those involved in apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Quinoline derivatives are known to induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using 2-trifluoromethylaniline derivatives with methyl acetates or ketones under basic conditions. A modified Skraup-Doebner-Von Miller protocol is effective, where the quinoline core is formed via acid-catalyzed cyclization. For phenoxy substitution, nucleophilic aromatic substitution (SNAr) at the quinoline C-2 position using 3-(trifluoromethyl)phenol under microwave-assisted conditions (120–150°C, K₂CO₃, DMF) achieves yields >65% .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of phenoxy and trifluoromethyl groups (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 120–140 ppm for CF₃ carbon) .
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., chlorinated impurities at m/z 350–360) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group on molecular packing (e.g., dihedral angles <15° between quinoline and phenoxy rings) .

Q. Which biological targets are associated with this compound in medicinal chemistry?

  • Methodological Answer :
  • Kinase Inhibition : The compound binds to ATP pockets in p38α MAP kinase (IC₅₀ ~50 nM) via π-π stacking with Phe169 and hydrogen bonding to the hinge region .
  • Antimicrobial Activity : Disrupts bacterial membrane integrity (MIC 2 µg/mL against S. aureus) by targeting lipid II biosynthesis .

Advanced Research Questions

Q. How to optimize reaction conditions to mitigate low yields in trifluoromethyl-substituted quinoline synthesis?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for C–O coupling (yield increases from 45% to 72%) .
  • Solvent Effects : Replace DMF with NMP to reduce side reactions (e.g., hydrolysis of CF₃ group) .
  • Microwave Assistance : Reduces reaction time from 24h to 2h (150°C, 300 W) .

Q. What mechanistic pathways explain the electrophilic substitution patterns in this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The trifluoromethyl group directs incoming electrophiles to the C-8 position via σ-complex stabilization (DFT calculations show ΔG‡ = 25 kcal/mol for nitration at C-8 vs. 32 kcal/mol at C-6) .
  • Radical Pathways : Under UV light, CF₃• radicals form, leading to C–H functionalization at electron-deficient positions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Structural Comparisons :
Substituent PositionActivity (IC₅₀, nM)Assay Type
2-Phenoxy (target)50 (p38α MAPK)Kinase
2-Chloro (analog)220Kinase
Differences arise from electron-withdrawing effects of CF₃ vs. Cl, altering binding affinity .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) to reduce variability .

Q. What role does computational chemistry play in predicting the compound’s reactivity?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina predicts binding poses in kinase targets (RMSD <1.5 Å vs. crystal structures) .
  • MD Simulations : Reveal solvent accessibility of the phenoxy group (SASA >200 Ų), correlating with metabolic stability in liver microsomes .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
ConditionDegradation ProductsHalf-Life
pH 1 (HCl, 40°C)Quinoline-2-ol (major)6h
pH 13 (NaOH, 40°C)3-(Trifluoromethyl)phenol (major)2h
  • HPLC-PDA : Monitor λ = 254 nm for degradation kinetics .

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